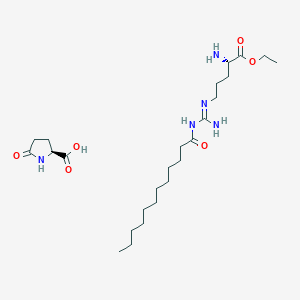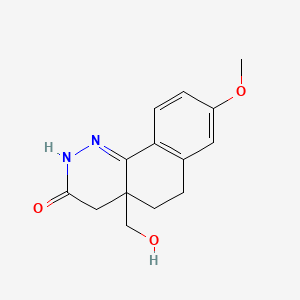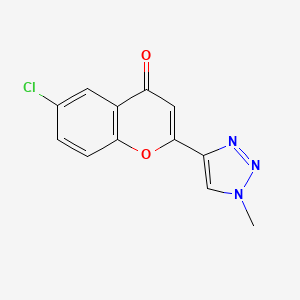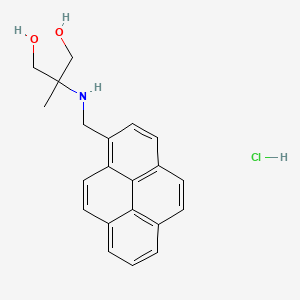
1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride is a chemical compound known for its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride typically involves the reaction of 1-pyrenylmethylamine with 2-methyl-1,3-propanediol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving DNA intercalation.
Biology: The compound’s ability to bind to DNA makes it useful in biological research, particularly in studying DNA interactions and antitumor activity.
Medicine: Due to its potential antitumor properties, the compound is being investigated for its use in cancer treatment.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to potential antitumor effects. The compound’s molecular targets include DNA itself, and the pathways involved are related to DNA binding and disruption .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other (1-pyrenylmethyl)amino alcohols and derivatives such as:
- 2-[(arylmethyl)amino]-2-methyl-1,3-propanediol derivatives
- Crisnatol (770U82)
- 773U82
- 502U83
Uniqueness
What sets 1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride apart is its specific structure, which allows for moderate DNA binding and potential antitumor activity. Unlike some other derivatives, it maintains a balance between DNA binding strength and antitumor efficacy .
Propriétés
Numéro CAS |
96403-91-7 |
|---|---|
Formule moléculaire |
C21H22ClNO2 |
Poids moléculaire |
355.9 g/mol |
Nom IUPAC |
2-methyl-2-(pyren-1-ylmethylamino)propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H21NO2.ClH/c1-21(12-23,13-24)22-11-17-8-7-16-6-5-14-3-2-4-15-9-10-18(17)20(16)19(14)15;/h2-10,22-24H,11-13H2,1H3;1H |
Clé InChI |
ZMNFETLBLNLKSC-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(CO)NCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


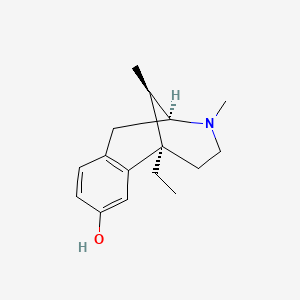

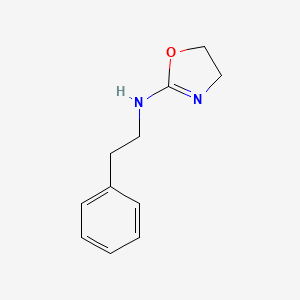

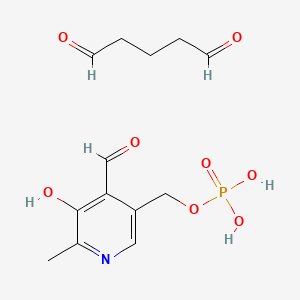

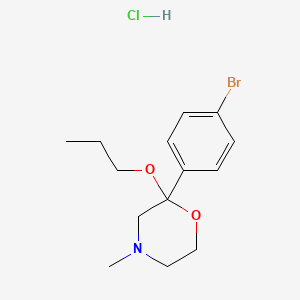
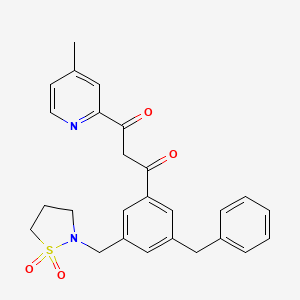
![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)

